molecular formula C10H7BrClN B1341361 4-Bromo-6-chloro-8-methylquinoline CAS No. 927800-42-8

4-Bromo-6-chloro-8-methylquinoline

Cat. No.: B1341361
CAS No.: 927800-42-8
M. Wt: 256.52 g/mol
InChI Key: YREAKKJLXOJDOW-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-8-methylquinoline is a halogenated heterocyclic compound with the molecular formula C10H7BrClN It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring

Scientific Research Applications

4-Bromo-6-chloro-8-methylquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used in studies investigating the biological activity of quinoline derivatives and their potential as antimicrobial or anticancer agents.

Safety and Hazards

“4-Bromo-6-chloro-8-methylquinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-8-methylquinoline typically involves halogenation reactions starting from quinoline derivatives. One common method is the bromination and chlorination of 8-methylquinoline. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to achieve selective halogenation at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for large-scale synthesis required in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-8-methylquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity to its target, potentially leading to increased biological activity. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloro-8-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline

Comparison and Uniqueness

4-Bromo-6-chloro-8-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the position of the bromine and chlorine atoms can affect the compound’s electronic properties and its interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-6-chloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREAKKJLXOJDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C=CN=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589200
Record name 4-Bromo-6-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-42-8
Record name 4-Bromo-6-chloro-8-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927800-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 927800-42-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 6-chloro-4-hydroxy-8-methylquinoline (1.9 g, 9.8 mmol) and triphenylphosphine dibromide (6.2 g, 14.7 mmol) in acetonitrile (50 mL) was refluxed for 2 hours. The mixture was allowed to cool to room temperature then concentrated. The residue was purified by silica gel chromatography eluting with 0-10% EtOAc/hexanes to afford the title compound as a white solid: 1H NMR (500 MHz, CDCl3): δ 8.67 (d, J=4.7 Hz, 1H); 8.06 (d, J=2.2 Hz, 1H); 7.71 (d, J=4.6 Hz, 1H); 7.58 (s, 1H); 2.79 (s, 3H); LC1: 1.88 min. (M+H) 256.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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